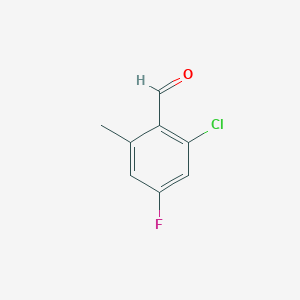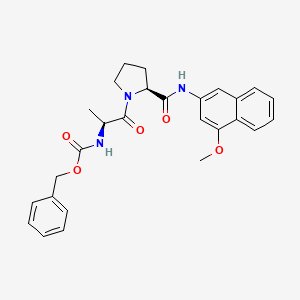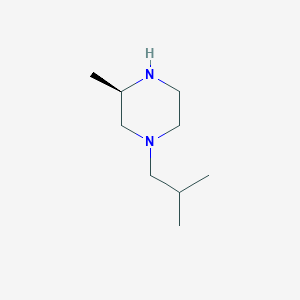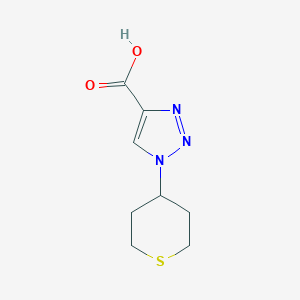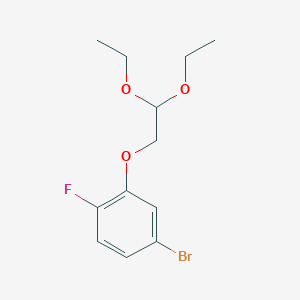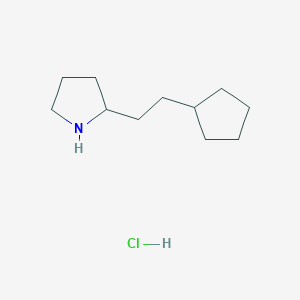
2-(2-Cyclopentylethyl)pyrrolidine hydrochloride
Descripción general
Descripción
2-(2-Cyclopentylethyl)pyrrolidine hydrochloride, also known as Nootropil or Piracetam, is a nootropic drug used to improve cognitive function in patients with dementia, Alzheimer’s disease, and brain injuries. It has a CAS Number of 1421602-09-6 .
Molecular Structure Analysis
The molecular formula of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is C11H21N.ClH . The InChI code is 1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is 203.76 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidine Derivatives in Chemistry : Pyrrolidines, including 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride, are vital in various chemical syntheses. They have applications in medicine, industry (e.g., dyes, agrochemicals), and are studied for their potential in polar cycloaddition reactions (Żmigrodzka et al., 2022).
Biological and Pharmaceutical Research
Nootropic Effects of Pyrrolidine Derivatives : Pyrrolidine derivatives are explored for nootropic effects, which include enhancement of learning and memory. They also have potential in neuroprotection and as antiepileptic agents. The broader family of pyrrolidones has been subject to extensive research in these areas (Shorvon, 2001).
Anticancer Potential : Certain pyrrolidine derivatives have shown marked antiproliferative effects on cancer models, such as Sarcoma 180 in mice. They are studied for their potential in treating various leukemias and cancers (Naik, Ambaye, & Gokhale, 1987).
Chemical Synthesis and Catalysis
Catalytic Applications : Pyrrolidine compounds have been used as catalysts in various organic reactions. They are essential in synthesizing complex organic molecules, including pharmaceuticals and plant protection agents. Their versatility in reactions like cycloaddition and annulation makes them valuable tools in organic chemistry (Fu Chun, 2007).
Synthesis of Multisubstituted Pyrrolidines : There is ongoing research in developing efficient methods to construct multisubstituted pyrrolidines, integral to many bioactive natural products and drugs. Innovative strategies and methods are continually evolving, highlighting pyrrolidine's significance in medicinal chemistry and drug development (Li, Ye, & Zhang, 2018).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride are not available, the broader class of pyrrolidine alkaloids shows promise in various areas of pharmacotherapy . They are being explored for their potential in treating a range of conditions, from infectious diseases to cancer and neurological disorders .
Propiedades
IUPAC Name |
2-(2-cyclopentylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQGEUOIGGYXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentylethyl)pyrrolidine hydrochloride | |
CAS RN |
1421602-09-6 | |
| Record name | Pyrrolidine, 2-(2-cyclopentylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)
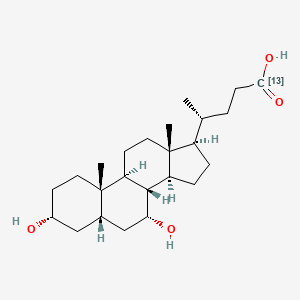
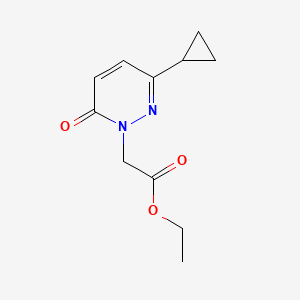

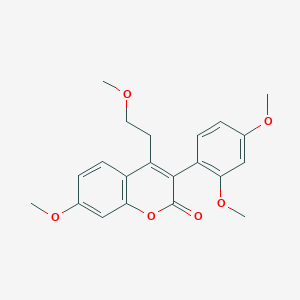
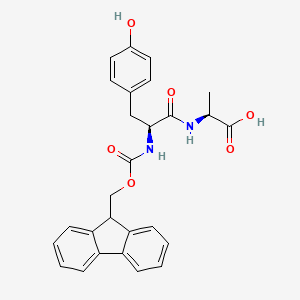
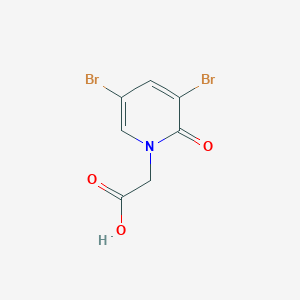
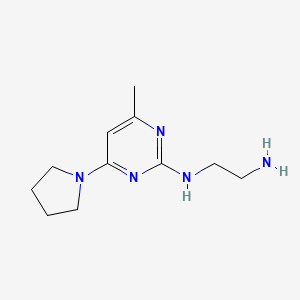
![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)
